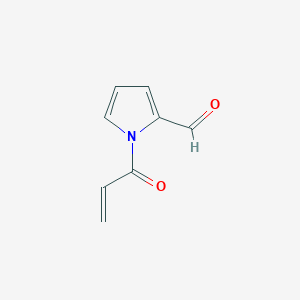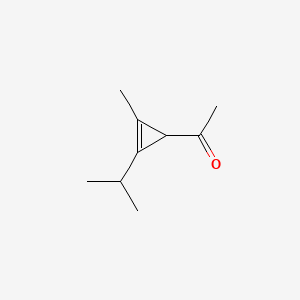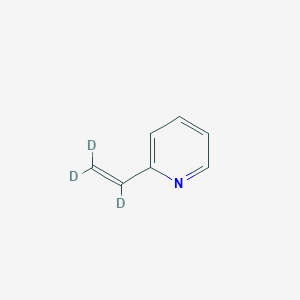![molecular formula C20H10Cl2N2O2 B13831764 4,11-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione CAS No. 3089-16-5](/img/structure/B13831764.png)
4,11-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,11-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione is an organic compound belonging to the class of pyridoacridines. Pyridoacridines are compounds containing a pyridine fused to an acridine ring system . This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,11-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione typically involves the reduction of quinoline-acridine-7,14-dione using reducing agents such as sodium dihydride . The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions: 4,11-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Commonly used in the synthesis process to obtain the desired compound.
Substitution: Halogen atoms can be replaced with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Sodium dihydride or other reducing agents.
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted acridines .
科学的研究の応用
4,11-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes and pigments due to its stable chemical structure.
作用機序
The mechanism of action of 4,11-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it may inhibit specific enzymes involved in cellular processes, contributing to its biological effects .
類似化合物との比較
Quinacridone: A structurally related compound used in pigments and dyes.
4,11-Dichloroquinacridone: Another derivative with similar chemical properties.
Cinquasia Red: A pigment with a similar acridine-based structure.
Uniqueness: 4,11-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione stands out due to its specific halogen substitutions, which can influence its reactivity and biological activity. Its unique structure allows for diverse applications in research and industry, making it a valuable compound for further study.
特性
CAS番号 |
3089-16-5 |
|---|---|
分子式 |
C20H10Cl2N2O2 |
分子量 |
381.2 g/mol |
IUPAC名 |
4,11-dichloro-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione |
InChI |
InChI=1S/C20H10Cl2N2O2/c21-13-5-1-3-9-17(13)23-15-8-12-16(7-11(15)19(9)25)24-18-10(20(12)26)4-2-6-14(18)22/h1-8H,(H,23,25)(H,24,26) |
InChIキー |
BFEJTCHFLJECJN-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)Cl)NC3=CC4=C(C=C3C2=O)NC5=C(C4=O)C=CC=C5Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![11H-Dibenzo[b,e][1,4]dioxepin-7-carboxylic acid, 3,8-dimethoxy-1,4,6,9-tetramethyl-11-oxo-, methyl ester](/img/structure/B13831696.png)
![(17-Hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl)methyl octadecanoate](/img/structure/B13831708.png)



![[(3aS,6S,6aR)-6a-methyl-2,3,3a,4,5,6-hexahydro-1H-cyclopenta[b]pyrrol-6-yl]methanol](/img/structure/B13831730.png)



![[Tyr1]-Somatostatin](/img/structure/B13831768.png)
![N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-propyl-1-(trideuteriomethyl)pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B13831778.png)
